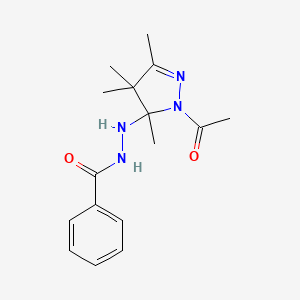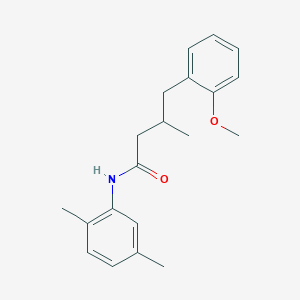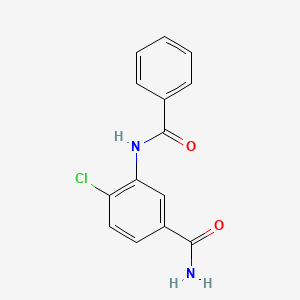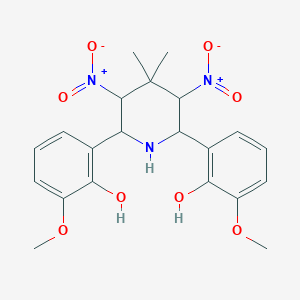
5-methoxy-2-(4-methyl-1-piperazinyl)-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-2-(4-methyl-1-piperazinyl)-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. This compound is commonly referred to as MPP+ and is known for its ability to selectively damage dopaminergic neurons in the brain.
Wirkmechanismus
MPP+ selectively damages dopaminergic neurons in the brain by inhibiting mitochondrial complex I, which leads to a decrease in ATP production and an increase in oxidative stress. This ultimately results in the death of dopaminergic neurons and the development of Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
MPP+ has been shown to induce significant biochemical and physiological effects in various experimental models. These effects include oxidative stress, mitochondrial dysfunction, and the activation of various cell death pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPP+ in lab experiments is its specificity for dopaminergic neurons, which makes it a useful tool for studying the mechanisms of Parkinson's disease. However, one of the limitations of using MPP+ is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on MPP+. One area of interest is the development of new drugs that can selectively target dopaminergic neurons without causing toxicity. Another area of interest is the use of MPP+ as a tool for studying the mechanisms of other neurological disorders such as Alzheimer's disease and Huntington's disease. Additionally, the development of new methods for synthesizing MPP+ could lead to the discovery of new compounds with similar properties.
Synthesemethoden
The synthesis of MPP+ involves the reaction of 4-methyl-1-piperazine and 1-methyl-1H-pyrazol-5-amine with 5-bromo-2-methoxypyrimidine in the presence of a palladium catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
MPP+ has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of MPP+ is in the field of neurotoxicology, where it is used to selectively damage dopaminergic neurons in the brain. This makes it a useful tool for studying the mechanisms of Parkinson's disease and other neurological disorders.
Eigenschaften
IUPAC Name |
5-methoxy-2-(4-methylpiperazin-1-yl)-4-(2-methylpyrazol-3-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O/c1-18-6-8-20(9-7-18)14-15-10-12(21-3)13(17-14)11-4-5-16-19(11)2/h4-5,10H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDIAMMWIOPKRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C(=N2)C3=CC=NN3C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-(4-methylpiperazin-1-yl)-4-(2-methylpyrazol-3-yl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-bromophenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5217582.png)
![4-[(benzylthio)methyl]-N-(3-bromophenyl)benzamide](/img/structure/B5217589.png)
![(2R*,6S*)-2,6-dimethyl-4-(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)morpholine](/img/structure/B5217590.png)
![3-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5217593.png)
![N-allyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5217605.png)

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5217626.png)
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxybenzyl)benzamide](/img/structure/B5217633.png)

![1-cyclopropyl-5-({4-[(4-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B5217651.png)

![3,4-dichloro-N-{2-[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5217671.png)

